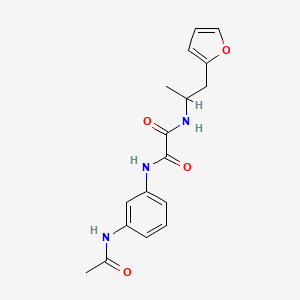

N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Description

N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-acetamidophenyl group, introducing hydrogen-bonding capability via the acetamide moiety.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(9-15-7-4-8-24-15)18-16(22)17(23)20-14-6-3-5-13(10-14)19-12(2)21/h3-8,10-11H,9H2,1-2H3,(H,18,22)(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEKYHWBFLJLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC(=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1235095-31-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of both the acetamidophenyl and furan groups suggests potential interactions with enzymes and receptors, which may lead to inhibition or modulation of specific pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related oxalamide derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxalamide derivatives. For example, compounds structurally related to this compound have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using human cancer cell lines such as HeLa and MCF7. These studies revealed that this compound exhibits selective cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death in cancerous cells while sparing normal cells .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 12.5 | 5.0 |

| MCF7 | 15.0 | 4.5 |

| Normal Fibroblasts | >100 | - |

Case Studies

Recent investigations into the biological activity of oxalamide derivatives have provided insights into their therapeutic potential:

- Study on Anticancer Properties : A study reported that a derivative similar to this compound exhibited significant anticancer activity against multiple cancer cell lines, showcasing an ability to inhibit tumor growth in vivo models.

- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of a related compound, demonstrating effective inhibition against resistant strains of bacteria, thus suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Antiviral Oxalamide Derivatives ()

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) share the oxalamide backbone but differ in substituents:

- Key structural differences: Chlorophenyl vs. Thiazole-pyrrolidine vs. Furan-propan-2-yl: The thiazole-pyrrolidine moiety in may improve binding to viral targets (e.g., HIV entry inhibitors), while the furan group in the target compound could alter solubility and dipole interactions.

Flavoring Agent Oxalamides ()

Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are used as umami flavor enhancers. Key comparisons include:

- Functional groups :

- S336 : Contains dimethoxybenzyl and pyridyl groups, optimizing solubility and receptor binding (hTAS1R1/hTAS1R3).

- Target Compound : The furan and acetamidophenyl groups may reduce flavor-enhancing efficacy but could open applications in medicinal chemistry.

Adamantyl-Substituted Oxalamides ()

Derivatives like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) feature bulky adamantyl groups:

- Target compound contrast : The furan-propan-2-yl group is less bulky, favoring solubility over membrane permeability.

Chlorophenyl-Containing Oxalamides ()

Compounds such as N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) highlight:

- Electron-withdrawing effects : The 4-chlorophenyl group may enhance stability but reduce solubility compared to the 3-acetamidophenyl group.

Key Research Findings and Data Gaps

- Structural activity relationships (SAR) : The oxalamide scaffold is highly versatile, with substituents dictating applications ranging from antiviral agents to flavor enhancers.

- Metabolic and toxicological profiles: notes high NOELs (100 mg/kg bw/day) for flavoring oxalamides, but the target compound’s acetamidophenyl and furan groups may alter metabolic pathways .

- Synthetic challenges : The furan-propan-2-yl group in the target compound may require specialized coupling reagents or protection strategies, similar to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.